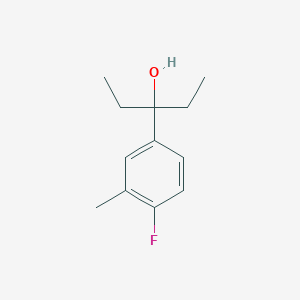

3-(4-Fluoro-3-methylphenyl)-3-pentanol

Description

Significance of Fluorinated Organic Molecules in Advanced Chemical Sciences

The introduction of fluorine into organic molecules has a profound impact on their physical, chemical, and biological properties, making organofluorine compounds highly valuable in numerous scientific fields. nih.gov The high electronegativity of fluorine, the strongest of all elements, and the strength of the carbon-fluorine bond contribute to the unique characteristics of these molecules. nih.gov

In medicinal chemistry, the strategic incorporation of fluorine is a widely used strategy to enhance the efficacy and metabolic stability of drug candidates. researchgate.net Fluorination can alter a molecule's lipophilicity, binding affinity to biological targets, and resistance to metabolic degradation. researchgate.net It is estimated that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom. researchgate.net

In materials science, fluorinated compounds are utilized for their enhanced thermal stability, chemical resistance, and unique surface properties. nih.gov These characteristics are leveraged in the development of advanced polymers, liquid crystals, and other high-performance materials.

Role of Tertiary Alcohols in Organic Synthesis and Chemical Transformations

Tertiary alcohols are organic compounds where the hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbon atoms. nih.gov This structural feature imparts distinct reactivity compared to primary and secondary alcohols. A key characteristic of tertiary alcohols is their resistance to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. nih.gov

In organic synthesis, tertiary alcohols are valuable intermediates. They can undergo a variety of chemical transformations, including dehydration to form alkenes and substitution reactions. mdpi.com The development of methods for the cross-coupling of tertiary alcohols has expanded their utility, providing access to complex molecular scaffolds, such as those containing quaternary carbon centers. researchgate.net Recent research has highlighted the potential of tertiary alcohols in drug discovery, where they can improve metabolic stability while maintaining desirable physicochemical properties. nih.gov

Overview of Research Trajectories for Complex Aryl-Alkyl Alcohols

Complex aryl-alkyl alcohols, a class to which 3-(4-Fluoro-3-methylphenyl)-3-pentanol belongs, are a focus of ongoing research due to their diverse applications, particularly as fragrance ingredients and as intermediates in the synthesis of more complex molecules. nih.gov Toxicological assessments of this class of compounds are crucial for ensuring their safe use. nih.gov

Current research trends in the field of complex alcohols often focus on developing novel synthetic methodologies. This includes the catalytic synthesis of tertiary alcohols from readily available starting materials like ketones and aryl olefins. mdpi.com Furthermore, there is significant interest in the deoxygenative functionalization of tertiary alcohols, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net These advanced synthetic strategies open up new avenues for creating structurally diverse molecules with potential applications in various areas of chemistry.

Detailed Research Findings

Specific research focused solely on this compound is limited in publicly accessible literature. However, general properties can be inferred from available supplier data and comparison with analogous structures.

Table 2: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 3-(4-Methylphenyl)-3-pentanol (non-fluorinated analog) |

|---|---|---|

| Purity | 97% | Not specified |

| Appearance | Likely a liquid at room temperature | Not specified |

| Boiling Point | Estimated to be higher than the non-fluorinated analog due to increased polarity | Not specified |

| Melting Point | Not specified | Not specified |

| Solubility | Expected to have moderate solubility in organic solvents | Not specified |

The synthesis of tertiary alcohols such as this compound can generally be achieved through the reaction of a Grignard reagent with a ketone. In this case, the reaction would likely involve the addition of an ethyl magnesium halide to 1-(4-fluoro-3-methylphenyl)propan-1-one. Alternatively, the reaction of a 4-fluoro-3-methylphenyl magnesium halide with 3-pentanone (B124093) would also yield the target molecule.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluoro-3-methylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO/c1-4-12(14,5-2)10-6-7-11(13)9(3)8-10/h6-8,14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQJLYFQCJWVSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C=C1)F)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 4 Fluoro 3 Methylphenyl 3 Pentanol Analogues

Reactivity of the Tertiary Hydroxyl Group

The tertiary nature of the hydroxyl group in 3-(4-fluoro-3-methylphenyl)-3-pentanol is a primary determinant of its reactivity. Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group is sterically hindered, which influences the mechanisms of its reactions.

Derivatization Reactions of the Hydroxyl Moiety

Derivatization of the hydroxyl group is a fundamental transformation in organic synthesis, often employed to install a protecting group or to convert the hydroxyl into a better leaving group. Common derivatization reactions for alcohols include esterification and etherification.

For tertiary alcohols like this compound, direct esterification with carboxylic acids is often challenging due to steric hindrance around the hydroxyl group. However, reaction with more reactive acylating agents such as acyl chlorides or anhydrides under basic conditions can facilitate the formation of esters. For instance, the use of reagents like benzoyl chloride in the presence of a base can convert hydroxyl groups into their corresponding benzoate (B1203000) esters. sigmaaldrich.com Another approach involves the use of fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), which are potent acylating agents. nih.gov

Etherification of tertiary alcohols can also be difficult. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for tertiary alkoxides due to their strong basicity, which favors elimination reactions. libretexts.org However, under acidic conditions, it is possible to form ethers. For example, benzyl (B1604629) ethers can be formed, which are common protecting groups for alcohols. youtube.com

Table 1: Expected Derivatization Reactions of this compound

| Reagent | Product Type | Reaction Conditions |

|---|---|---|

| Acyl Chloride (e.g., Benzoyl Chloride) | Ester | Base (e.g., Pyridine) |

| Anhydride (e.g., Acetic Anhydride) | Ester | Acid or Base Catalyst |

| Benzyl Bromide | Benzyl Ether | Strong Base (e.g., NaH) - Note: Elimination is a likely side reaction |

Carbon-Oxygen Bond Cleavage and Rearrangement Processes

The cleavage of the carbon-oxygen (C-O) bond in tertiary alcohols is a key step in many reactions, particularly under acidic conditions. mdpi.com This process typically proceeds through an SN1 mechanism, involving the formation of a carbocation intermediate. mdpi.comnih.gov The stability of this carbocation is crucial to the reaction's feasibility.

In the case of this compound, protonation of the hydroxyl group by a strong acid converts it into a good leaving group (water). Subsequent loss of water generates a tertiary benzylic carbocation. This carbocation is relatively stable due to hyperconjugation with the adjacent alkyl groups and resonance delocalization of the positive charge into the aromatic ring.

Once formed, this carbocation can undergo several transformations:

Substitution: The carbocation can be trapped by a nucleophile to form a substitution product. For example, reaction with hydrogen halides (HX) can yield the corresponding alkyl halide.

Elimination: The carbocation can lose a proton from an adjacent carbon atom to form an alkene (E1 elimination). This is a common pathway in the dehydration of tertiary alcohols. mdpi.com

Rearrangement: Carbocation rearrangements can occur if a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift. mdpi.com However, in the case of the 3-(4-fluoro-3-methylphenyl)-3-pentyl cation, it is already a relatively stable tertiary benzylic carbocation, making significant rearrangement less likely unless a more stabilizing feature is accessible.

The cleavage of C-C bonds is also a possibility under certain oxidative conditions, for instance, using reagents like periodic acid for vicinal diols, though this is not directly applicable to the starting alcohol itself. researchgate.net

Electrocatalytic and Metal-Catalyzed Transformations of Alcohols

The oxidation of alcohols is a fundamental transformation, and electrocatalytic methods offer a green alternative to traditional oxidizing agents. organic-chemistry.orgorganic-chemistry.org The electro-oxidation of alcohols can be achieved using various metal-based catalysts, including those with first-row transition metals like nickel, cobalt, and copper. While primary and secondary alcohols can be oxidized to aldehydes, ketones, or carboxylic acids, tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon.

However, some metal-catalyzed reactions can proceed via different mechanisms. For instance, transition metal-catalyzed reactions that involve the initial formation of a radical at the benzylic position could lead to further transformations. Recent advances have also shown that unprotected alcohols can be used directly in transition-metal-catalyzed coupling reactions, where the C-O bond is functionalized.

Influence of Fluorine Substitution on Aromatic Ring Reactivity and Alcohol Properties

The presence of a fluorine atom on the aromatic ring significantly influences the electronic properties of the molecule, which in turn affects its reactivity and physical characteristics.

Conformational Analysis and Hydrogen-Bonding Properties influenced by Fluorination

Fluorine substitution can have a profound impact on the conformational preferences of a molecule. In fluorinated organic compounds, the gauche effect can stabilize certain conformations. For this compound, the fluorine atom can influence the rotational barrier around the C-C bond connecting the aromatic ring and the carbinol carbon.

Fluorinated alcohols are known to be strong hydrogen-bond donors but poor hydrogen-bond acceptors. The electron-withdrawing nature of the fluorine atom increases the acidity of the hydroxyl proton, making the alcohol a better hydrogen-bond donor. This property can be significant when the alcohol is used as a solvent or in reactions where hydrogen bonding plays a key role.

Stability and Reactivity of Fluorinated Carbocation Intermediates

The fluorine atom on the aromatic ring influences the stability of the carbocation formed during SN1-type reactions. The effect of fluorine on carbocation stability is complex, involving a balance between its electron-withdrawing inductive effect and its electron-donating resonance effect.

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) destabilizes a nearby positive charge. In the 3-(4-fluoro-3-methylphenyl)-3-pentyl cation, the fluorine atom at the para position to the benzylic carbon will exert a destabilizing inductive effect.

Resonance Effect: Fluorine can also donate a lone pair of electrons through resonance (+M effect), which can stabilize a carbocation. However, the resonance effect of fluorine is generally weaker than its inductive effect.

Because of the strong inductive effect, a fluorine substituent on an aromatic ring is generally expected to destabilize a benzylic carbocation. researchgate.net This would make the formation of the carbocation from this compound more difficult compared to its non-fluorinated analogue.

However, the reactivity of the aromatic ring itself is also affected. The fluorine substituent makes the aromatic ring more electron-deficient. This can influence reactions such as electrophilic aromatic substitution, making the ring less reactive towards electrophiles. Conversely, in nucleophilic aromatic substitution, a fluorine atom can activate the ring towards attack by a nucleophile, as it helps to stabilize the negatively charged Meisenheimer complex intermediate.

Mechanistic Studies of Reaction Pathways

The study of reaction mechanisms provides fundamental insights into the transformation of chemical compounds, revealing the intricate steps through which reactants evolve into products. For analogues of this compound, which are typically tertiary benzylic alcohols, mechanistic investigations are crucial for optimizing reaction conditions, controlling selectivity, and designing novel synthetic methodologies. These investigations often involve a combination of kinetic studies, isotopic labeling, computational modeling, and the characterization of transient species. The following sections delve into specific mechanistic aspects relevant to the reactivity of these fluorinated alcohol analogues.

Radical Processes in Fluorinated Alcohol Transformations

The introduction of fluorine atoms into organic molecules can significantly alter their reactivity, and in the case of fluorinated alcohols, can open up pathways for radical-mediated transformations. One notable example is the deoxyfluorination of tertiary alcohols, a challenging transformation due to the steric hindrance around the hydroxyl group.

Recent studies have demonstrated a light-mediated, catalyst-free method for the formal radical deoxyfluorination of tertiary alcohols. nih.govresearchgate.net This approach utilizes the single-electron oxidation of cesium oxalates, which can be readily prepared from the corresponding tertiary alcohols. The key to this transformation is the generation of a highly reactive radical cation, TEDA²⁺˙ (from Selectfluor®), which initiates a radical chain process. nih.gov

The general mechanism for this radical deoxyfluorination is proposed to involve the following key steps:

Formation of the Cesium Oxalate (B1200264): The tertiary alcohol is first converted to its corresponding cesium oxalate salt.

Single-Electron Transfer (SET): Upon irradiation with visible light, an electron is transferred from the cesium oxalate to Selectfluor®, generating the TEDA²⁺˙ radical cation and an oxalyl radical anion.

Decarboxylation: The oxalyl radical anion undergoes rapid decarboxylation to form a tertiary alkyl radical.

Fluorine Atom Transfer: The tertiary alkyl radical abstracts a fluorine atom from Selectfluor® to yield the tertiary alkyl fluoride (B91410) product and regenerate the TEDA²⁺˙ radical cation, thus propagating the radical chain.

The radical nature of this process has been supported by mechanistic experiments. For instance, the reaction is completely inhibited in the presence of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). nih.gov This methodology is applicable to a broad range of tertiary alcohols, including benzylic, propargylic, and unactivated derivatives, highlighting its versatility.

| Substrate (Tertiary Alcohol) | Product (Tertiary Alkyl Fluoride) | Yield (%) |

|---|---|---|

| 1-Adamantanol | 1-Fluoroadamantane | 85 |

| 2-Methyl-2-adamantanol | 2-Fluoro-2-methyladamantane | 78 |

| (S)-(-)-2-Phenyl-2-butanol | (S)-(-)-2-Fluoro-2-phenylbutane | 65 |

| 1-Phenylcyclopentanol | 1-Fluoro-1-phenylcyclopentane | 72 |

Catalytic Cycle Elucidation in Organometallic Reactions (e.g., Borrowing Hydrogen Strategy)

The "borrowing hydrogen" (BH) strategy represents an atom-economical and environmentally benign approach for the formation of C-C and C-heteroatom bonds, often utilizing alcohols as alkylating agents. nih.gov This methodology typically involves a transition metal catalyst that facilitates a sequence of dehydrogenation, an intermediate reaction, and subsequent hydrogenation. nih.gov While direct examples involving this compound are not prevalent in the literature, mechanistic studies on analogous tertiary benzylic alcohols in related transfer hydrogenation processes offer valuable insights.

A detailed mechanistic study of the palladium-catalyzed transfer hydrogenolysis of tertiary benzylic alcohols using formic acid as the hydrogen source reveals a plausible catalytic cycle. acs.org In this process, the benzylic alcohol is reduced to the corresponding hydrocarbon. The proposed mechanism involves several key steps:

Catalyst Activation/Inhibition: The reaction is initiated by the interaction of the palladium catalyst with the formate (B1220265) anion, which can also act as a competitive inhibitor of the active catalytic sites.

Protonation and Hydride Transfer: A reversible protonation step is followed by a rate-limiting hydride transfer from the formic acid to the palladium center, generating a palladium-hydride species. This is considered the turnover-limiting step of the catalytic cycle.

Alcohol Activation and Hydrogenolysis: The tertiary benzylic alcohol coordinates to the palladium-hydride complex. The activated alcohol then undergoes hydrogenolysis, where the C-O bond is cleaved and a C-H bond is formed, releasing the hydrocarbon product and regenerating the palladium catalyst.

Kinetic studies, including the determination of reaction orders and deuterium (B1214612) kinetic isotope effects, have been instrumental in elucidating this mechanism. For example, the transfer hydrogenolysis of 1-phenylethanol (B42297) shows a zero-order dependence on the alcohol concentration and a first-order dependence on both formic acid and the palladium catalyst concentrations. acs.org

| Isotopologue Pair | Kinetic Isotope Effect (k_H/k_D) | Interpretation |

|---|---|---|

| HCOOH / DCOOH | 2.26 ± 0.24 | Indicates that the C-H bond of formic acid is broken in the rate-determining step (hydride transfer). |

| HCOOH / HCOOD | 0.62 ± 0.06 | An inverse isotope effect, suggesting a pre-equilibrium involving protonation before the rate-determining step. |

| HCOOH / DCOOD | 1.41 ± 0.11 | A combined effect reflecting both the primary and inverse isotope effects. |

Intermediate Characterization and Transition State Analysis

Understanding the nature of intermediates and transition states is paramount for explaining the reactivity and selectivity observed in the transformations of this compound analogues. For reactions involving tertiary benzylic alcohols, carbocationic intermediates are often proposed, particularly in reactions proceeding via an S_N_1-type mechanism. researchgate.net

In the Brønsted acid-catalyzed derivatization of benzhydryl alcohols, for instance, the reaction is thought to proceed through the formation of a benzhydrylium ion intermediate. researchgate.net This intermediate is generated upon protonation of the alcohol's hydroxyl group, followed by the loss of a water molecule. The stability of this carbocation is a key factor influencing the reaction rate and the ability of even weakly nucleophilic partners to participate in the reaction.

Furthermore, mechanistic studies on the selective oxidation of benzylic C-H bonds to form benzylic alcohols have pointed towards a proton-coupled electron transfer (PCET) mechanism. organic-chemistry.org This mechanism is distinct from a purely radical or ionic pathway and can explain the high selectivity observed in certain oxidation reactions. In a study using bis(methanesulfonyl) peroxide as the oxidant, a PCET mechanism was proposed based on Hammett analysis and kinetic isotope effect experiments. organic-chemistry.org Computational studies further suggested a concerted transition state with significant charge transfer character. organic-chemistry.org The PCET mechanism helps to avoid the overoxidation of the resulting alcohol to the corresponding ketone, a common side reaction in benzylic oxidations.

The analysis of transition states through computational chemistry and experimental data like kinetic isotope effects provides a deeper understanding of the reaction energy profile. These studies can reveal the geometry of the transition state and the nature of bond-forming and bond-breaking processes, which are critical for rational catalyst and reaction design.

Spectroscopic Analysis and Structural Elucidation of 3 4 Fluoro 3 Methylphenyl 3 Pentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(4-Fluoro-3-methylphenyl)-3-pentanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR experiments, provides a complete picture of its atomic framework.

¹H and ¹³C NMR spectroscopy are fundamental for identifying the types and connectivity of hydrogen and carbon atoms in a molecule. The predicted chemical shifts for this compound are based on the analysis of its constituent parts: a 4-fluoro-3-methylphenyl group and a diethylcarbinol moiety.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic ethyl groups, the aromatic methyl group, and the hydroxyl proton. The aromatic region will be complex due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The ethyl groups will present as a classic quartet and triplet pattern.

The ¹³C NMR spectrum provides information on each unique carbon environment. The number of signals confirms the molecular symmetry. Key signals include the quaternary carbon of the alcohol, carbons of the aromatic ring (with C-F coupling), and the carbons of the ethyl and methyl groups.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (H-2) | 7.25 - 7.35 | Doublet of doublets (dd) | J(H,H) ≈ 8.5, J(H,F) ≈ 4.5 |

| Ar-H (H-5) | 6.95 - 7.05 | Triplet (t) | J(H,F) ≈ J(H,H) ≈ 8.8 |

| Ar-H (H-6) | 7.15 - 7.25 | Doublet of doublets (dd) | J(H,H) ≈ 8.5, J(H,F) ≈ 2.5 |

| Ar-CH₃ | 2.28 | Singlet (or narrow doublet) | - |

| -OH | 1.5 - 2.0 | Singlet (broad) | - |

| -CH₂- | 1.70 - 1.85 | Quartet (q) | J(H,H) ≈ 7.4 |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH (quaternary) | 75 - 78 |

| C-F (aromatic) | 158 - 162 (d, ¹J(C,F) ≈ 245 Hz) |

| C-Ar (ipso to alcohol) | 142 - 145 (d, ³J(C,F) ≈ 3 Hz) |

| C-CH₃ (aromatic) | 124 - 127 (d, ²J(C,F) ≈ 18 Hz) |

| C-H (aromatic, ortho to C-OH) | 128 - 131 (d, ³J(C,F) ≈ 6 Hz) |

| C-H (aromatic, meta to C-OH) | 114 - 117 (d, ²J(C,F) ≈ 21 Hz) |

| C-H (aromatic, ortho to C-CH₃) | 125 - 128 |

| Ar-CH₃ | 14 - 16 (d, ⁴J(C,F) ≈ 2 Hz) |

| -CH₂- | 30 - 35 |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. researchgate.netnih.gov Given that ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides clear and informative spectra. researchgate.net The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.gov

For this compound, the ¹⁹F NMR spectrum would exhibit a single primary signal for the fluorine atom attached to the aromatic ring. This signal's chemical shift would be characteristic for a fluorine atom positioned para to an alkyl group and meta to another alkyl group. The multiplicity of the signal will be a triplet of doublets (or a multiplet) due to coupling with the two ortho protons (H-5, a ³J(H,F) coupling) and the one meta proton (H-2, a ⁴J(H,F) coupling).

Predicted ¹⁹F NMR Data (in CDCl₃)

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key COSY correlation would be observed between the methylene (B1212753) protons (-CH₂-) and the methyl protons (-CH₃) of the ethyl groups, confirming their connectivity. sdsu.edu Correlations would also be seen between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon signals they are directly attached to (one-bond ¹H-¹³C correlations). youtube.com HSQC would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the quartet at ~1.75 ppm to the ethyl -CH₂- carbon signal at ~32 ppm, and the aromatic proton signals to their respective aromatic carbon signals.

A correlation from the ethyl methylene protons (-CH₂-) to the quaternary carbinol carbon (C-OH), confirming the attachment of the ethyl groups to the central alcohol carbon.

Correlations from the aromatic protons (H-2 and H-6) to the quaternary carbinol carbon (C-OH), linking the phenyl ring to the pentanol (B124592) structure.

A correlation from the aromatic methyl protons (Ar-CH₃) to the aromatic carbons C-2, C-3, and C-4, confirming its position on the ring.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Soft ionization techniques are employed to ionize the molecule without causing extensive fragmentation, allowing for the determination of the molecular weight.

Electrospray Ionization (ESI): This is a common technique for polar molecules. For the target compound, ESI in positive ion mode would likely produce a protonated molecule [M+H]⁺. A common observation with tertiary alcohols is the in-source loss of water, leading to a prominent [M+H-H₂O]⁺ ion.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, thermally stable molecules. Similar to ESI, it would likely generate [M+H]⁺ and/or [M+H-H₂O]⁺ ions.

Atmospheric Pressure Photoionization (APPI): APPI can ionize compounds that are difficult to ionize by ESI or APCI, but for a tertiary alcohol like this, ESI or APCI would typically be sufficient.

HRMS provides a highly accurate measurement of a molecule's mass, often to within 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. nih.govyoutube.com

The molecular formula for this compound is C₁₂H₁₇FO. The exact mass is calculated by summing the masses of the most abundant isotopes of each element. missouri.edu

Calculation of Exact Mass:

12 x Carbon (¹²C) = 12 x 12.000000 = 144.000000

17 x Hydrogen (¹H) = 17 x 1.007825 = 17.133025

1 x Fluorine (¹⁹F) = 1 x 18.998403 = 18.998403

1 x Oxygen (¹⁶O) = 1 x 15.994915 = 15.994915

Monoisotopic Mass [M]: 196.126343 u

An HRMS measurement confirming this exact mass for the molecular ion would validate the proposed elemental composition.

Predicted Mass Spectrometry Fragmentation In mass spectrometry, after ionization, the molecular ion can undergo fragmentation. For tertiary benzylic alcohols, fragmentation is often directed by the stability of the resulting carbocations. chemistrynotmystery.com

| m/z (Proposed) | Possible Fragment | Notes |

| 196 | [C₁₂H₁₇FO]⁺ | Molecular Ion (M⁺) - May be weak or absent in EI. |

| 178 | [C₁₂H₁₄F]⁺ | Loss of H₂O from the molecular ion. |

| 167 | [C₁₀H₁₂FO]⁺ | Alpha-cleavage: Loss of an ethyl radical (•C₂H₅). This is often a major fragment for tertiary alcohols. chemistrynotmystery.com |

| 139 | [C₉H₁₀F]⁺ | Likely from further fragmentation of the m/z 167 ion (loss of CO). |

| 123 | [C₈H₈F]⁺ | Fluorinated tropylium-like ion or substituted benzyl (B1604629) cation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). The IR spectrum of this compound is predicted to exhibit several key absorption bands that correspond to its distinct structural features: the tertiary alcohol group, the substituted aromatic ring, and the carbon-fluorine bond.

The most prominent and easily identifiable peak in the IR spectrum of an alcohol is the O-H stretching vibration. spectroscopyonline.comlibretexts.org For this compound, this would manifest as a strong and characteristically broad absorption band in the region of 3650 to 3300 cm⁻¹. spectroscopyonline.comlibretexts.org The broadening of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

Another key indicator of the alcohol functional group is the C-O stretching vibration. For tertiary alcohols, this absorption is typically strong and appears in the 1210 to 1100 cm⁻¹ range. spectroscopyonline.com The presence of this band, in conjunction with the O-H stretch, provides strong evidence for the tertiary alcohol moiety in the molecule.

The aromatic portion of the molecule, the 4-fluoro-3-methylphenyl group, also gives rise to a series of characteristic absorptions. Aromatic C-H stretching vibrations are expected to appear as weaker bands in the region of 3100 to 3000 cm⁻¹. libretexts.org The carbon-carbon double bond (C=C) stretching vibrations within the benzene (B151609) ring typically produce a set of medium to weak absorptions in the 1600 to 1450 cm⁻¹ range. libretexts.org

Furthermore, the substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the "fingerprint region" of the spectrum, generally between 900 and 650 cm⁻¹. The specific pattern of these peaks can help confirm the 1,2,4-trisubstitution of the aromatic ring.

Finally, the presence of the fluorine atom is indicated by the C-F stretching vibration. This bond typically gives rise to a strong absorption in the 1250 to 1020 cm⁻¹ region. This peak may sometimes overlap with other absorptions, such as the C-O stretch, requiring careful analysis of the entire spectrum for a definitive assignment. The aliphatic C-H bonds from the pentanol and methyl groups will show strong, sharp absorptions in the 2960 to 2850 cm⁻¹ range. pressbooks.pub

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Functional Group/Vibration | Intensity |

| 3650 - 3300 | O-H Stretch (Alcohol) | Strong, Broad |

| 3100 - 3000 | C-H Stretch (Aromatic) | Weak to Medium |

| 2960 - 2850 | C-H Stretch (Aliphatic) | Strong |

| 1600 - 1450 | C=C Stretch (Aromatic Ring) | Medium to Weak |

| 1250 - 1020 | C-F Stretch | Strong |

| 1210 - 1100 | C-O Stretch (Tertiary Alcohol) | Strong |

| 900 - 650 | C-H Bending (Aromatic Out-of-Plane) | Medium to Strong |

Integration of Spectroscopic Data for Comprehensive Structural Elucidation

While IR spectroscopy is invaluable for identifying functional groups, it does not provide the complete structural picture of the molecule. To unambiguously confirm the structure of this compound, a synergistic approach that integrates data from multiple spectroscopic techniques is necessary. The primary methods used in conjunction with IR are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) and Mass Spectrometry (MS).

¹H NMR Spectroscopy would provide detailed information about the number and types of hydrogen atoms (protons) and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show:

A singlet for the hydroxyl proton (O-H), the chemical shift of which can vary. This peak can be confirmed by its disappearance upon shaking the sample with D₂O. libretexts.org

Signals in the aromatic region (typically 7.0-8.0 ppm), with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, further influenced by the electronic effects of the fluorine and methyl groups.

A singlet for the methyl group attached to the aromatic ring.

Quartets and triplets corresponding to the two ethyl groups attached to the tertiary carbon, showing characteristic splitting from the adjacent methylene and methyl protons.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum would show a distinct signal for each unique carbon atom. Key expected signals include:

A signal for the quaternary carbon of the alcohol group (C-OH).

Several signals in the aromatic region, with their chemical shifts influenced by the fluorine and methyl substituents. The carbon atom bonded to the fluorine would show a characteristic splitting pattern (a doublet) due to C-F coupling.

Signals for the carbons of the two equivalent ethyl groups and the methyl group on the ring.

By integrating the data from these techniques, a complete and unambiguous structural elucidation of this compound can be achieved. IR confirms the presence of the key functional groups, NMR spectroscopy maps out the proton and carbon framework, and mass spectrometry confirms the molecular weight and provides further structural clues through fragmentation analysis.

The following table provides a summary of the integrated spectroscopic data expected for the comprehensive structural elucidation of this compound.

| Spectroscopic Technique | Expected Data and Structural Confirmation |

| Infrared (IR) Spectroscopy | - Strong, broad O-H stretch (~3400 cm⁻¹) confirms the alcohol group. spectroscopyonline.comlibretexts.org- Strong C-O stretch (~1150 cm⁻¹) indicates a tertiary alcohol. spectroscopyonline.com- Aromatic C=C stretches (~1600-1450 cm⁻¹) and C-H stretches (~3050 cm⁻¹) confirm the phenyl ring. libretexts.org- Strong C-F stretch (~1200 cm⁻¹) confirms the fluorine substituent. |

| ¹H NMR Spectroscopy | - Signals in the aromatic region with splitting patterns confirming a 1,2,4-trisubstituted ring.- A singlet for the aromatic methyl group.- Quartets and triplets for the two ethyl groups, confirming the pentanol structure.- A exchangeable singlet for the hydroxyl proton. libretexts.org |

| ¹³C NMR Spectroscopy | - A signal for the quaternary carbinol carbon.- Distinct signals for the aromatic carbons, with C-F coupling visible for the carbon attached to fluorine.- Signals corresponding to the ethyl and methyl carbons. |

| Mass Spectrometry (MS) | - A molecular ion peak confirming the molecular formula and weight.- Fragmentation patterns showing the loss of an ethyl group (alpha-cleavage) and water, characteristic of a tertiary pentanol. libretexts.org |

Computational and Theoretical Studies on Fluorinated Tertiary Alcohols with Aryl Moieties

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. These methods provide detailed insights into the electronic structure, geometry, and energy of a molecule in the absence of environmental effects.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Calculations.organic-chemistry.orgcas.cngoogle.com

Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to solve the electronic Schrödinger equation, providing valuable data on molecular properties. mdpi.com Ab initio methods, such as Hartree-Fock, calculate properties from first principles without empirical parameters. mdpi.comnasa.gov DFT, a widely used alternative, calculates the total energy of a system based on its electron density, offering a balance of computational cost and accuracy. emerginginvestigators.orgnih.gov

These methods are employed to perform geometry optimizations, a process that locates the minimum energy structure of a molecule. google.com This involves iteratively adjusting the atomic coordinates until the forces on the atoms are minimized. youtube.com The result is a stable, three-dimensional arrangement of atoms with specific bond lengths, bond angles, and dihedral angles. For a molecule like 3-(4-Fluoro-3-methylphenyl)-3-pentanol, DFT calculations using a functional like B3LYP and a basis set such as cc-pVDZ would yield its most stable structure. nih.gov

Illustrative Data: Calculated Geometric Parameters for this compound

The following table presents hypothetical, yet representative, geometric parameters for the optimized structure of this compound, as would be obtained from a DFT calculation.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(aryl)-F | 1.36 Å |

| Bond Length | C(aryl)-C(quat) | 1.52 Å |

| Bond Length | C(quat)-O | 1.44 Å |

| Bond Angle | F-C(aryl)-C(aryl) | 118.5° |

| Bond Angle | C(ethyl)-C(quat)-O | 108.0° |

| Dihedral Angle | C(aryl)-C(aryl)-C(quat)-O | 65.0° |

Conformational Landscape Analysis and Steric Effects in Fluorinated Systems.organic-chemistry.org

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. The introduction of a fluorine atom can significantly influence the conformational preferences of a molecule through a combination of steric and stereoelectronic effects. beilstein-journals.org

Fluorine is small sterically, but its high electronegativity creates a strong C-F bond dipole. These dipoles can have significant interactions with other parts of the molecule, influencing which conformations are most stable. beilstein-journals.org In the case of this compound, the rotation around the bond connecting the phenyl ring to the tertiary carbon atom is a key conformational variable. Computational methods can map the potential energy surface by systematically rotating this bond to identify low-energy conformers. These studies reveal how the fluorine and methyl groups on the aryl ring interact with the ethyl groups of the pentanol (B124592) moiety, leading to a complex energy landscape. nih.gov

Illustrative Data: Relative Energies of Hypothetical Conformers

This table shows representative relative energies for different rotational conformers of this compound, highlighting the energy differences that define the conformational landscape.

| Conformer | Dihedral Angle (C-C-Cquat-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A (Global Minimum) | 65° | 0.00 | 75.5 |

| B | 180° | 1.50 | 7.8 |

| C | -70° | 0.85 | 16.7 |

Molecular Modeling of Intermolecular Interactions

Molecular modeling extends beyond single molecules to simulate how they interact with each other and with their environment. These interactions are critical for understanding the behavior of substances in condensed phases.

Hydrogen Bonding in Fluorinated Alcohol Systems.organic-chemistry.orgcas.cn

Hydrogen bonding is a crucial intermolecular force for alcohols. The presence of fluorine atoms can modulate the hydrogen-bonding properties of the hydroxyl group. nih.gov Fluorine's strong electron-withdrawing inductive effect increases the acidity of the alcohol proton, making fluorinated alcohols potent hydrogen bond donors. researchgate.netnih.gov

In systems like this compound, both intermolecular and intramolecular hydrogen bonds are possible. An intermolecular hydrogen bond can form between the hydroxyl group of one molecule and an acceptor site on another. An intramolecular hydrogen bond might occur between the hydroxyl hydrogen and the fluorine atom on the same molecule (O-H···F), particularly in specific conformations. acs.orgsouthampton.ac.uk High-level ab initio calculations can precisely determine the binding energies of these interactions, which are typically around 3-5 kcal/mol. acs.org

Solvent Effects on Molecular Conformations and Reactivity (e.g., using Solvation Models).cas.cn

The surrounding solvent can have a profound impact on the stability of different molecular conformations and on chemical reactivity. acs.org Fluorinated alcohols themselves, such as hexafluoroisopropanol (HFIP), are considered "magic" solvents capable of promoting challenging reactions due to their strong hydrogen-bond donating ability and low nucleophilicity. rsc.orgrsc.org

To account for these environmental influences in computational studies, solvation models are employed. nih.gov Continuum solvation models, such as the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with specific dielectric properties. These models are computationally efficient and can predict how a solvent stabilizes or destabilizes different conformers or transition states by calculating the free energy of solvation. For instance, a polar solvent would preferentially stabilize a conformer with a larger dipole moment. The solvation of solutes in alcohol-water mixtures can be particularly complex, as the solvent molecules can form highly structured networks that enhance solvating capacity. nih.gov

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface that connects reactants to products, chemists can identify the most likely reaction pathway.

For a tertiary alcohol like this compound, reactions at the hydroxyl group, such as substitution or elimination, are of primary interest. These reactions often proceed via an S_N1 or E1 mechanism, which involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water. libretexts.org

Theoretical calculations can model these reaction pathways in detail. A key step is the location of the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net By calculating the structure and energy of the transition state, one can determine the activation energy barrier (ΔG‡) of the reaction. acs.org A lower activation energy implies a faster reaction rate. These calculations can compare competing pathways, such as S_N2 versus E2, and predict how changes in the substrate or solvent will affect the outcome and selectivity of the reaction. acs.orgresearchgate.net For example, computational studies on fluorination reactions can predict reaction rates and help explain why certain catalysts or solvents are particularly effective. acs.orgacs.org

Energy Profile Elucidation for Synthetic Transformations

The synthesis of tertiary alcohols like this compound typically involves the nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium reagent, to a ketone precursor. In this case, the reaction would likely proceed via the addition of an ethyl magnesium halide to 4-fluoro-3-methylacetophenone. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the energy landscape of such transformations.

By calculating the Gibbs free energy of reactants, transition states, and products, a detailed reaction energy profile can be constructed. These profiles reveal the activation energies required for each step and the thermodynamic stability of the intermediates and final products. For the synthesis of this compound, DFT calculations would model the approach of the ethyl nucleophile to the carbonyl carbon of the ketone. The energy profile would likely show a transition state where the new carbon-carbon bond is partially formed, and the carbonyl oxygen is developing a negative charge. Subsequent protonation of the resulting alkoxide would lead to the final tertiary alcohol.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for the Synthesis of this compound

| Species | Role | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 4-Fluoro-3-methylacetophenone + Ethyl Grignard | Reactants | 0.0 | 0.0 |

| Transition State 1 (C-C bond formation) | Transition | +12.5 | +15.0 |

| Magnesium Alkoxide Intermediate | Intermediate | -25.0 | -22.5 |

| Transition State 2 (Protonation) | Transition | +5.0 | +7.5 |

| This compound + Mg Salts | Products | -40.0 | -38.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of what a DFT study might reveal. The values are based on general principles of similar organometallic addition reactions to ketones.

Stability of Fluorinated Carbocation Intermediates and Reaction Pathways

Although the synthesis of tertiary alcohols via Grignard-type reactions does not typically proceed through a distinct carbocation intermediate, the stability of such species is crucial in understanding potential side reactions, such as elimination, or other reaction pathways where a carbocation might be formed. The presence of a fluorine atom on the aromatic ring introduces complex electronic effects that can influence the stability of a potential carbocation at the benzylic position.

Fluorine is highly electronegative and generally exerts a destabilizing inductive effect (-I) on a nearby positive charge. However, it can also participate in resonance stabilization (+M effect) by donating a lone pair of electrons. nih.gov In the case of the hypothetical 3-(4-fluoro-3-methylphenyl)-3-pentyl cation, the fluorine atom is para to the carbon bearing the positive charge. This positioning allows for a potential, albeit modest, resonance stabilization. Computational studies on α-fluorocarbocations have highlighted their unique reactivity and short lifetimes compared to their non-fluorinated counterparts. nih.gov

Prediction of Spectroscopic Properties from Theoretical Models

Computational chemistry provides robust methods for the prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for structure verification and for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov By optimizing the molecular geometry of this compound at a given level of theory (e.g., B3LYP/6-31G(d,p)), the magnetic shielding tensors for each nucleus can be calculated. acs.org These shielding tensors are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or a suitable fluorine standard for ¹⁹F. It is common practice to apply a linear scaling factor to the calculated shifts to correct for systematic errors in the computational method and to improve agreement with experimental data. nih.gov

Table 2: Predicted ¹³C and ¹⁹F NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) - Unscaled | Predicted Chemical Shift (ppm) - Scaled |

| C (quaternary, alcohol) | ~80 | ~78 |

| C (aromatic, C-F) | ~160 | ~158 |

| C (aromatic, C-CH₃) | ~130 | ~128 |

| C (aromatic, C-C(OH)) | ~142 | ~140 |

| C (aromatic, CH) | ~115-125 | ~113-123 |

| C (ethyl, CH₂) | ~35 | ~33 |

| C (ethyl, CH₃) | ~10 | ~8 |

| C (methyl on ring) | ~15 | ~13 |

| F | ~-120 | ~-118 |

Note: These values are hypothetical and based on typical chemical shift ranges for similar functional groups and the application of established DFT prediction methodologies. nih.govacs.org The scaled values assume a linear correction based on empirical data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing a vibrational frequency analysis on the optimized geometry of the molecule. numberanalytics.com DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. researchgate.net These predicted frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is standard practice to apply a scaling factor (typically between 0.95 and 0.98 for B3LYP functionals) to the calculated frequencies to achieve better agreement with experimental spectra. arxiv.orgarxiv.org

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) - Unscaled | Predicted Frequency (cm⁻¹) - Scaled | Expected Intensity |

| O-H stretch (alcohol) | ~3700 | ~3500-3300 | Broad, Strong |

| C-H stretch (aliphatic) | ~3050-3150 | ~2850-3000 | Medium-Strong |

| C=C stretch (aromatic) | ~1650-1700 | ~1600-1620 | Medium |

| C-F stretch (aromatic) | ~1250-1300 | ~1200-1250 | Strong |

| C-O stretch (tertiary alcohol) | ~1180-1220 | ~1150-1190 | Strong |

Note: The data presented is illustrative and based on general frequency ranges for the specified functional groups and the application of standard computational scaling procedures. arxiv.orgarxiv.org

Advanced Analytical Method Development for 3 4 Fluoro 3 Methylphenyl 3 Pentanol in Complex Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating analytes from complex mixtures. The selection of the appropriate chromatographic technique for 3-(4-Fluoro-3-methylphenyl)-3-pentanol depends on its physicochemical properties, such as volatility and polarity, as well as the nature of the sample matrix.

Given its structure as a tertiary alcohol, this compound is expected to be sufficiently volatile for gas chromatography (GC) analysis. GC is a powerful technique for separating volatile organic compounds. researchgate.net Method development for fluorinated alcohols often involves headspace (HS) injection, which minimizes the introduction of non-volatile matrix components, thereby protecting the GC system. unibo.itnih.gov

The choice of the capillary column is critical. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent), is often suitable for a wide range of semi-volatile compounds, including fluorinated substances. diva-portal.org For highly reactive fluorinated compounds, specialized inert columns may be necessary to prevent on-column degradation. researchgate.net The instrumental parameters, including injector temperature, oven temperature program, and carrier gas flow rate, must be optimized to achieve good peak shape and resolution from matrix interferences. mdpi.com

Table 1: Illustrative GC-FID Method Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| System | Headspace Gas Chromatograph with Flame Ionization Detector (HS-GC-FID) | Suitable for volatile analytes in complex matrices. unibo.itnih.gov |

| Column | DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness) | Mid-polarity phase for separation of volatile organic compounds. mdpi.com |

| Carrier Gas | Helium or Hydrogen | Provides efficient separation. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Oven Program | Initial 50°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | Optimizes separation of the analyte from other matrix components. |

| Detector | Flame Ionization Detector (FID) | Robust and sensitive detector for organic compounds. |

| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |

| Sample Prep | Dilution in appropriate solvent; Headspace incubation (e.g., 90°C for 15 min) | Extracts volatile analyte into the headspace for clean injection. |

While GC is a primary choice for volatile alcohols, liquid chromatography (LC) offers a viable alternative, particularly for samples where the compound may be non-volatile, thermally labile, or part of a mixture with non-volatile impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode. chromatographyonline.com

Method development for fluorinated compounds can leverage unique stationary phases. Fluorinated phases (e.g., perfluorophenyl or perfluorooctyl) can offer alternative selectivity compared to standard C8 or C18 columns, especially for halogenated analytes, through dipole-dipole and π-π interactions. chromatographyonline.com The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives such as formic acid or acetic acid to ensure good peak shape and ionization efficiency for subsequent mass spectrometry detection. lcms.czresearchgate.net A systematic approach, such as analytical quality by design, can be used to efficiently optimize parameters like mobile phase composition, column chemistry, and gradient time to define a robust method operable design region. youtube.com For certain fluorinated alcohols, derivatization with an agent like dansyl chloride can significantly enhance detection sensitivity in LC methods. pku.edu.cn

Table 2: Example RP-HPLC Method Parameters for this compound

| Parameter | Setting | Purpose |

|---|---|---|

| System | High-Performance Liquid Chromatograph with UV or MS Detector | Standard for analysis of semi- to non-volatile compounds. chromatographyonline.com |

| Column | Fluorinated Phase (e.g., FluoroSep-RP Phenyl, 150 x 4.6 mm, 5 µm) | Provides unique selectivity for fluorinated and aromatic compounds. chromatographyonline.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the analyte. |

| Gradient | 30% to 95% B over 15 minutes | Elutes compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Column Temp. | 35 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm or Mass Spectrometry | Detection based on chromophore or mass-to-charge ratio. |

The carbon atom bonded to the hydroxyl group in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Since enantiomers can have different biological activities, their separation and quantification are critical. Chiral chromatography is the definitive technique for this purpose. nih.govwikipedia.org

Separation can be achieved using either chiral GC or chiral HPLC. youtube.com For GC, derivatization of the alcohol group, for instance, by acetylation to form the corresponding acetate (B1210297) ester, can improve volatility and chromatographic performance on a chiral stationary phase (CSP). nih.gov Modified cyclodextrin-based columns, such as CP Chirasil-DEX CB, are commonly used for this purpose. nih.gov For HPLC, a wide variety of CSPs are available, including polysaccharide-based (cellulose or amylose), protein-based, and Pirkle-type phases. wikipedia.orgmdpi.com The selection of the CSP and the mobile phase is achieved through screening to find conditions that provide adequate enantioselective recognition through interactions like hydrogen bonding, π-π stacking, and steric effects. wikipedia.orgresearchgate.net

Table 3: Potential Chiral Separation Method Parameters

| Parameter | Setting | Purpose |

|---|---|---|

| Technique | Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers. wikipedia.org |

| GC Column | Modified β-cyclodextrin bonded phase (e.g., CP Chirasil-DEX CB) | Chiral stationary phase for GC separation of volatile enantiomers. nih.gov |

| HPLC Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IB, etc.) | Widely applicable chiral stationary phase for HPLC. nih.gov |

| Derivatization (for GC) | Acetic anhydride (B1165640) or trifluoroacetic anhydride | Converts alcohol to a more volatile ester, potentially improving separation. nih.govsigmaaldrich.com |

| Mobile Phase (HPLC) | Hexane/Isopropanol or other non-polar/polar solvent mixtures | Optimization is key to achieving chiral recognition on the CSP. researchgate.net |

| Detection | FID (for GC), UV/CD or MS (for HPLC) | Detection of the separated enantiomers. |

Coupled Analytical Techniques

Coupling chromatographic separation with highly selective and sensitive detectors provides definitive identification and accurate quantification. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the premier techniques for this purpose.

Mass spectrometry coupled with GC or LC is the gold standard for confirmation and quantification of trace-level organic compounds.

GC-MS: For volatile compounds like this compound, GC-MS provides both retention time and a mass spectrum, which serves as a chemical fingerprint. While standard electron ionization (EI) is often used, fluorinated compounds can sometimes exhibit extensive fragmentation and weak or absent molecular ions. jeol.com In such cases, softer ionization techniques like chemical ionization (CI) or field ionization (FI) can be employed to preserve the molecular ion, aiding in molecular weight determination. jeol.com High-resolution mass spectrometry (HRMS) coupled with GC can provide highly accurate mass measurements, enabling confident identification in suspect screening workflows for fluorinated compounds. nih.gov

LC-MS/MS: This technique is indispensable for analyzing compounds in complex biological or environmental matrices. nih.govresearchgate.net For fluorinated alcohols, negative-ion electrospray ionization (ESI) is often effective, with the molecule being detected as a deprotonated species [M-H]⁻ or an adduct with mobile phase components. nih.gov Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific fragmentation transitions (precursor ion → product ion). This allows for quantification at very low levels, even in the presence of significant matrix interference. pku.edu.cn The development of LC-MS/MS methods for related fluorinated compounds has demonstrated detection limits in the sub-ng/mL range. nih.gov

Table 4: Comparison of Mass Spectrometry Parameters

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Ionization Source | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Ionization Mode | Positive/Negative | Positive/Negative (Negative often preferred for fluorinated alcohols) nih.gov |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Ion Trap | Triple Quadrupole (QqQ), TOF, Orbitrap |

| Acquisition Mode | Full Scan (for identification), Selected Ion Monitoring (SIM, for quantification) | Selected/Multiple Reaction Monitoring (SRM/MRM), Product Ion Scan |

| Key Advantage | Excellent for volatile compounds, provides library-matchable spectra (EI). | High sensitivity and selectivity for complex matrices, applicable to a wider range of compounds. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a uniquely powerful tool for the analysis of fluorinated compounds. numberanalytics.com

Quantitative NMR (qNMR): The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for highly accurate quantification without the need for an identical analyte standard. diva-portal.orgnih.gov For ¹⁹F qNMR, a known quantity of a stable, non-interfering fluorinated reference compound is added to the sample. The concentration of this compound can then be determined by comparing the integral of its ¹⁹F signal to that of the reference standard. This is particularly useful for purity assessments of synthesized material. diva-portal.org

Non-Targeted Screening: Because the ¹⁹F nucleus has a 100% natural abundance, high sensitivity, and a wide chemical shift range, and because naturally occurring organofluorine compounds are virtually nonexistent, ¹⁹F NMR provides a "background-free" window into a sample. scholaris.canih.gov This allows for an unbiased, non-targeted analysis of all fluorine-containing species present in a sample extract. scholaris.caacs.org This capability is invaluable for identifying not only the parent compound but also any fluorinated impurities, degradants, or metabolites without prior knowledge of their identities. acs.org

Table 5: Key Parameters for ¹⁹F NMR Analysis

| Parameter | Setting/Consideration | Purpose |

|---|---|---|

| Technique | ¹⁹F Quantitative NMR (qNMR) or ¹⁹F Non-Targeted Screening | Purity/concentration determination or comprehensive screening. diva-portal.orgscholaris.ca |

| Spectrometer | High-field NMR (e.g., 400 MHz or higher) | Improves sensitivity and spectral dispersion. |

| Solvent | Deuterated solvent (e.g., CDCl₃, DMSO-d₆) | Provides the field frequency lock for the spectrometer. |

| Quantitative Standard (for qNMR) | A stable fluorinated compound with a non-overlapping signal (e.g., trifluorotoluene) | Used as an internal reference for concentration calculation. diva-portal.org |

| Acquisition Parameters | Optimized pulse angle and sufficient relaxation delay (D1) | Ensures accurate signal integration for quantification. |

| Data Processing | Baseline correction and accurate signal integration | Critical for obtaining reliable quantitative results. |

Method Validation and Quality Control Parameters for Analytical Procedures

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. europa.eu For the quantitative analysis of this compound in complex matrices, a robust and validated method is crucial to ensure the reliability and accuracy of the results. solubilityofthings.com The validation process for such an analytical method, typically employing a technique like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, involves the assessment of several key parameters as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.eu

Specificity

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. solubilityofthings.comamsbiopharma.com For the analysis of this compound, this means that the method must be able to distinguish it from other structurally similar compounds or endogenous substances in the matrix. This is typically demonstrated by analyzing blank matrix samples and spiked samples. The absence of interfering peaks at the retention time of the analyte in the blank matrix demonstrates specificity.

Interactive Table 1: Specificity Analysis of this compound

| Sample ID | Matrix | Analyte Concentration (ng/mL) | Signal at Analyte Retention Time | Interference Observed |

| Blank-01 | Plasma | 0 | Not Detected | No |

| Blank-02 | Soil Extract | 0 | Not Detected | No |

| Spiked-01 | Plasma | 50 | Detected | No |

| Spiked-02 | Soil Extract | 50 | Detected | No |

| Stressed-Sample | Plasma with degraded analyte | 50 | Detected | No co-elution with degradation products |

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. amsbiopharma.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. demarcheiso17025.com A linear relationship is typically evaluated by a least-squares regression analysis of the data. The correlation coefficient, y-intercept, and slope of the regression line are determined.

Interactive Table 2: Linearity Data for this compound

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 5 | 12540 |

| 10 | 24980 |

| 25 | 63100 |

| 50 | 126500 |

| 100 | 251000 |

| 250 | 628000 |

| 500 | 1255000 |

| Regression Equation | y = 2510x + 850 |

| Correlation Coefficient (r²) | 0.9995 |

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. biopharminternational.com It is typically determined by applying the analytical procedure to samples with known concentrations of the analyte and is often expressed as the percent recovery. amsbiopharma.com

Interactive Table 3: Accuracy (Recovery) of this compound in Spiked Matrix

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |

| 15 | 14.7 | 98.0 |

| 150 | 152.1 | 101.4 |

| 400 | 396.8 | 99.2 |

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. biopharminternational.com Precision is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility. biopharminternational.com

Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time. biopharminternational.com

Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, such as on different days, with different analysts, or with different equipment. biopharminternational.com

Precision is often expressed as the relative standard deviation (RSD) of a series of measurements.

Interactive Table 4: Precision Data for this compound

| Concentration (ng/mL) | Intra-assay Precision (%RSD, n=6) | Inter-assay Precision (%RSD, n=18 over 3 days) |

| 15 | 2.5 | 4.1 |

| 150 | 1.8 | 3.2 |

| 400 | 1.5 | 2.8 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. demarcheiso17025.com The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com

Interactive Table 5: LOD and LOQ for this compound

| Parameter | Value (ng/mL) | Method of Determination |

| Limit of Detection (LOD) | 1.5 | Signal-to-Noise Ratio (S/N = 3:1) |

| Limit of Quantitation (LOQ) | 5.0 | Signal-to-Noise Ratio (S/N = 10:1) |

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. demarcheiso17025.com For an HPLC method, these variations could include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate.

System Suitability Testing

System suitability testing is an integral part of many analytical procedures. who.int These tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability test parameters to be established for a particular procedure depend on the type of procedure being validated. For chromatographic methods, parameters such as peak resolution, tailing factor, and theoretical plates are often monitored.

Interactive Table 6: System Suitability Parameters for HPLC Analysis

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Resolution (Rs) | > 2.0 (between analyte and nearest eluting peak) |

| RSD of Standard Injections | ≤ 2.0% |

Quality Control in Routine Analysis

Once a method has been validated, quality control (QC) procedures are essential to ensure the continued reliability of the analytical data. nih.gov This typically involves the routine analysis of QC samples at different concentrations alongside the unknown samples in each analytical run. The results of the QC samples are often plotted on control charts to monitor the performance of the method over time. researchgate.net Any deviation from the established control limits would trigger an investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.